N,N'-Dinonylthiourea
Description
N,N'-Dinonylthiourea is a thiourea derivative characterized by two nonyl (C₉H₁₉) groups attached to the nitrogen atoms of the thiourea core (N-C(S)-N). Thiourea derivatives are widely studied for their applications in industrial processes, such as corrosion inhibition, polymer stabilization, and metal ion extraction. This limits a direct analysis, but comparisons can be inferred from structurally analogous compounds like N,N'-Dimethylthiourea and N-(2-cyanoethyl)-N-ethylthiourea, which are discussed in the evidence .
Properties
CAS No. |
62552-28-7 |
|---|---|
Molecular Formula |
C19H40N2S |
Molecular Weight |
328.6 g/mol |
IUPAC Name |
1,3-di(nonyl)thiourea |
InChI |
InChI=1S/C19H40N2S/c1-3-5-7-9-11-13-15-17-20-19(22)21-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H2,20,21,22) |
InChI Key |
OTEAJJXXEXQPOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCNC(=S)NCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dinonylthiourea can be synthesized through several methods. One common approach involves the reaction of nonylamine with carbon disulfide in the presence of a base, followed by the addition of another equivalent of nonylamine. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the synthesis of N,N’-Dinonylthiourea often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dinonylthiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amines, and various substituted thioureas, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Dinonylthiourea has found applications in several scientific research areas:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of N,N’-Dinonylthiourea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Thiourea derivatives differ primarily in their substituent groups, which dictate their chemical reactivity, solubility, and industrial applicability. Below is a comparative analysis based on substituent effects and evidence-derived
N,N'-Dimethylthiourea (CAS 534-13-4)
- Molecular Formula : C₃H₈N₂S.
- Substituents : Two methyl (-CH₃) groups.
- Properties: Higher polarity due to short alkyl chains, enhancing water solubility compared to longer-chain derivatives.
- Applications : Used in rubber vulcanization and as a chemical intermediate.
N-(2-Cyanoethyl)-N-ethylthiourea (CAS 59670-00-7)
- Molecular Formula : C₆H₁₁N₃S.
- Substituents: One ethyl (-C₂H₅) and one 2-cyanoethyl (-CH₂CH₂CN) group.
- Limited safety or application data is available in the evidence .
Hypothetical Properties of N,N'-Dinonylthiourea
- Substituents: Two nonyl (-C₉H₁₉) groups.
- Inferred Properties: Lipophilicity: Significantly higher than methyl or cyanoethyl derivatives due to long alkyl chains, reducing water solubility and increasing affinity for organic solvents. Thermal Stability: Longer alkyl chains may enhance thermal stability, making it suitable for high-temperature industrial processes. Toxicity: Likely lower acute toxicity compared to smaller thioureas (e.g., methyl derivatives) due to reduced bioavailability, though chronic effects remain speculative.
Structural and Functional Comparison Table
Research Findings and Limitations
- N,N'-Dimethylthiourea : Safety data sheets highlight its restricted industrial use, but ecotoxicological impacts are undocumented .
- N-(2-Cyanoethyl)-N-ethylthiourea: No application or hazard data is provided, limiting functional comparisons .
- This compound: Absence of direct evidence necessitates reliance on substituent-driven inferences. For example, longer alkyl chains likely improve performance in hydrophobic applications (e.g., lubricant additives) but may pose challenges in waste management due to persistence.
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